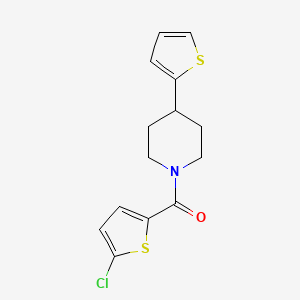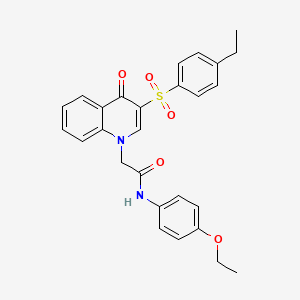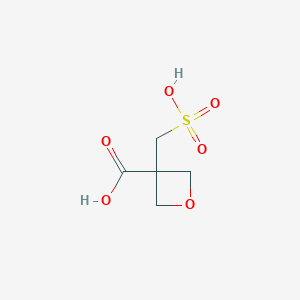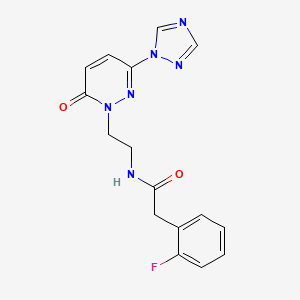![molecular formula C23H18Cl3NO3 B2617036 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime CAS No. 477889-48-8](/img/structure/B2617036.png)
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (DCBPO) is an organophosphate compound that has been studied for its potential applications in scientific research. DCBPO is a colorless, odorless organic compound that is used in a variety of applications, including as an insecticide and as an intermediate in the synthesis of other compounds. DCBPO has been studied for its potential to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. DCBPO has also been studied for its ability to inhibit other enzymes, such as butyrylcholinesterase (BChE), and for its potential use as a pharmacological tool in the study of neurodegenerative diseases.
Wirkmechanismus
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound binds to the active site of AChE, forming a covalent bond with the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine, resulting in an accumulation of acetylcholine and an increase in nerve impulse transmission. This compound also acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound has also been shown to act as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses. Additionally, this compound has been studied for its potential to act as an agonist of the muscarinic acetylcholine receptor (mAChR), which is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is a reversible inhibitor of acetylcholinesterase (AChE), meaning that it can be used to study the effects of acetylcholine on nerve impulse transmission. Additionally, this compound can be used to study the effects of nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR, respectively) on various physiological processes. However, this compound is toxic and should be handled with care. Additionally, this compound is not water soluble, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime. One potential direction is to further study the potential applications of this compound as a pharmacological tool in the study of neurodegenerative diseases. Additionally, further research could be conducted to explore the potential of this compound as an insecticide. Additionally, further research could be conducted to explore the potential of this compound to inhibit other enzymes, such as butyrylcholinesterase (BChE). Finally, further research could be conducted to explore the potential of this compound to act as an agonist of the muscarinic acetylcholine receptor (mAChR).
Synthesemethoden
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime can be synthesized via a two-step process. In the first step, 4-chlorobenzyl alcohol is reacted with 2,4-dichlorobenzyl chloride to form the corresponding 4-chlorobenzyloxy derivative. In the second step, this intermediate is reacted with 3-oxopropanal to form this compound. The reaction is carried out in an aqueous medium and the product is isolated in high yield.
Wissenschaftliche Forschungsanwendungen
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound has also been studied for its ability to inhibit other enzymes, such as butyrylcholinesterase (BChE), and for its potential use as a pharmacological tool in the study of neurodegenerative diseases. This compound has also been studied for its potential to act as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses.
Eigenschaften
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIOITHLDYQUKG-KKMKTNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

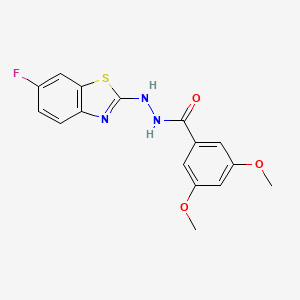
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
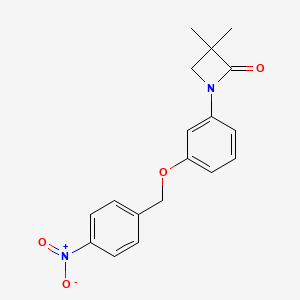

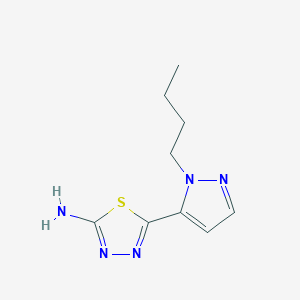
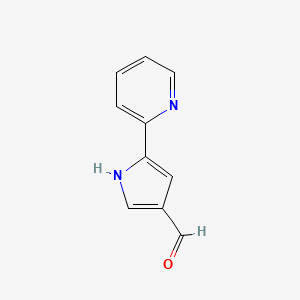
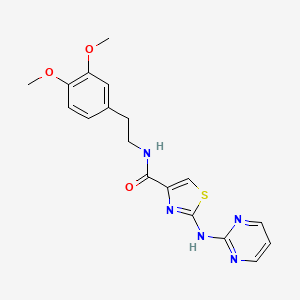

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)
